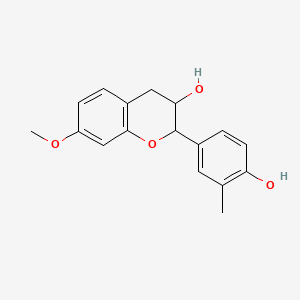
1,1'-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and two pentane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) typically involves the acetylation of resorcinol in the presence of zinc chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Resorcinol+2Acetyl chlorideZnCl21,1′−(4,6−Dihydroxy−1,3−phenylene)di(pentane-1,3-dione)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form complexes with metal ions and participate in redox reactions. These interactions can modulate enzyme activity, influence cellular processes, and contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: Similar structure but with ethanone groups instead of pentane-1,3-dione groups.
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)bisethanone: Contains an additional hydroxyl group.
1,4-Diacetylbenzene: Lacks the hydroxyl groups and has acetyl groups at the para positions.
Uniqueness
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) is unique due to its combination of hydroxyl and pentane-1,3-dione groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
114649-82-0 |
|---|---|
Fórmula molecular |
C16H18O6 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
1-[2,4-dihydroxy-5-(3-oxopentanoyl)phenyl]pentane-1,3-dione |
InChI |
InChI=1S/C16H18O6/c1-3-9(17)5-13(19)11-7-12(16(22)8-15(11)21)14(20)6-10(18)4-2/h7-8,21-22H,3-6H2,1-2H3 |
Clave InChI |
RYPSLZJHBCZQJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


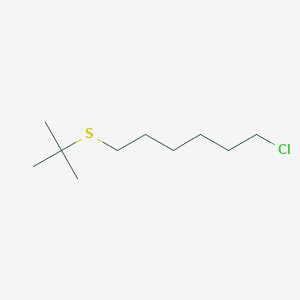

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
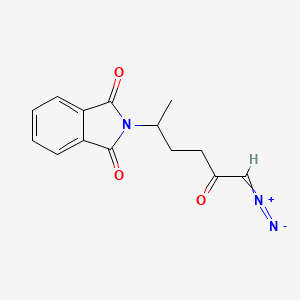
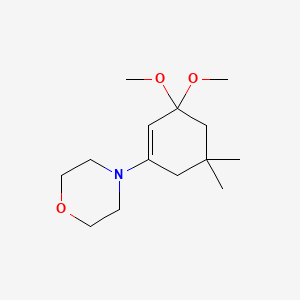
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
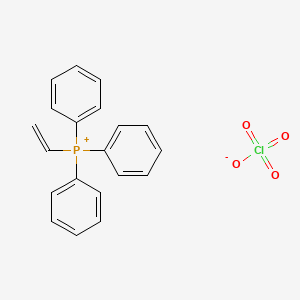
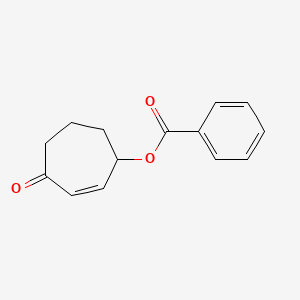
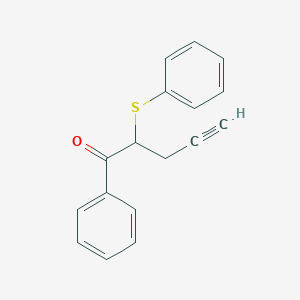
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)

![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
